molecular formula C19H18N6O5S3 B193786 Cefditoren CAS No. 104145-95-1

Cefditoren

Número de catálogo B193786
Número CAS: 104145-95-1
Peso molecular: 506.6 g/mol
Clave InChI: KMIPKYQIOVAHOP-YLGJWRNMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefditoren is a broad-spectrum third-generation cephalosporin antibiotic typically used to treat bacterial infections of the skin and respiratory tract . It is used to treat certain infections caused by bacteria such as bronchitis (infection of the airway tubes leading to the lungs); pneumonia; and infections of the skin, throat, and tonsils .


Synthesis Analysis

Cefditoren has been used in the synthesis of silver nanoparticles (Ag-NPs) through a green chemical route . The Cefditoren derived silver nanoparticles were optimized by Ultra Violet–Visible spectroscopy, X-ray diffraction, Fourier transform infrared spectroscopy, and high-resolution transmission electron microscope analysis .


Molecular Structure Analysis

The molecular formula of Cefditoren is C19H18N6O5S3 . It is a cephalosporin with an aminothiazole group that enhances its activity against Gram-negative organisms, a methylthiazole group that enhances its activity against Gram-positive organisms, a methoxyimino group that gives it stability against β-lactamases, and a pivoxil ester group that enhances oral bioavailability .


Chemical Reactions Analysis

Cefditoren has been employed for the catalytic degradation of the ibuprofen drug . The Cefditoren derived silver nanoparticles showed a comprehensive degradation of ibuprofen of about 99.9% was attained in a short reaction time (60 s) by nimble Cef-Ag-NPs .


Physical And Chemical Properties Analysis

The molecular weight of Cefditoren is 506.58 g/mol . It is a solid substance with a solubility of 31.25 mg/mL in DMSO when ultrasonic and warming and heat to 60°C .

Aplicaciones Científicas De Investigación

Respiratory Infections Treatment

Cefditoren is considered a viable option for the empirical treatment of community-acquired respiratory infections caused by human-adapted pathogens. Its effectiveness remains relevant despite changes in the pharmacoepidemiology of resistances over the last two decades .

Acute Uncomplicated Cystitis

Cefditoren pivoxil is effective against fluoroquinolone-non-susceptible bacteria, making it a suitable treatment for acute uncomplicated cystitis, especially in cases where Escherichia coli shows resistance to fluoroquinolones .

Pharmacokinetics/Pharmacodynamics (PK/PD) Profiles

The active form of cefditoren pivoxil, cefditoren, exhibits high antimicrobial activity against Streptococcus pneumoniae. However, its PK/PD characteristics are not well-known and are currently being studied to determine appropriate clinical dosing .

Mecanismo De Acción

Target of Action

Cefditoren, a broad-spectrum third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) found in bacteria . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

Cefditoren exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to PBPs, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death . Cefditoren is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

The primary biochemical pathway affected by cefditoren involves the synthesis of peptidoglycan, a major component of the bacterial cell wall. By binding to PBPs, cefditoren inhibits the cross-linking of peptidoglycan strands, a critical process in cell wall assembly. This disruption in the cell wall structure weakens the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Cefditoren pivoxil, the prodrug form of cefditoren, is hydrolyzed by esterases during absorption, and the active drug, cefditoren, is distributed in the circulating blood . The time to peak concentration is between 1.5 to 3 hours . The elimination half-life is approximately 1.6 ± 0.4 hours, which can increase with moderate (2.7 hours) and severe (4.7 hours) renal impairment . Approximately 88% of cefditoren is protein-bound . Decreased creatinine clearance is associated with an increase in the fraction of unbound cefditoren in plasma and a decrease in the cefditoren elimination rate, resulting in greater systemic exposure in subjects with renal impairment .

Result of Action

The primary result of cefditoren’s action is the death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, cefditoren causes the bacteria to lyse, or break apart . This results in the effective treatment of bacterial infections caused by susceptible strains of microorganisms .

Action Environment

The efficacy of cefditoren can be influenced by various environmental factors. For instance, the introduction of pneumococcal conjugate vaccines has modified the susceptibility profile of circulating Streptococcus pneumoniae in the community . Additionally, antibiotic pressure in the community has facilitated the emergence and diffusion of β-lactamase negative ampicillin-resistant (BLNAR) and β-lactamase positive amoxicillin/clavulanate-resistant (BLPACR) H. influenzae isolates . Despite these changes, cefditoren maintains its pharmacodynamic activity against the most prevalent bacterial isolates from community respiratory infections .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIPKYQIOVAHOP-YLGJWRNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328012
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble at levels equal to < 0.1 mg/mL., 4.41e-02 g/L
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefditoren

CAS RN

104145-95-1, 117467-28-4
Record name Cefditoren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104145-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefditoren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104145951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFDITOREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QS09V3YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127-129 °C, 127 - 129 °C
Record name Cefditoren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefditoren
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefditoren
Reactant of Route 2
Cefditoren
Reactant of Route 3
Cefditoren
Reactant of Route 4
Cefditoren
Reactant of Route 5
Reactant of Route 5
Cefditoren
Reactant of Route 6
Cefditoren

Q & A

Q1: What is the primary target of cefditoren?

A1: Cefditoren, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. [, ] These enzymes are crucial for peptidoglycan biosynthesis, an essential component of the bacterial cell wall. []

Q2: How does cefditoren binding to PBPs affect bacteria?

A2: By binding to PBPs, cefditoren inhibits their enzymatic activity. [] This disrupts peptidoglycan synthesis, weakening the bacterial cell wall and ultimately leading to bacterial cell death. [, ]

Q3: What is the molecular formula and weight of cefditoren pivoxil?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of cefditoren pivoxil.

Q4: Does grinding affect the stability of cefditoren pivoxil?

A5: Yes, grinding increases the hygroscopicity of cefditoren pivoxil, meaning it more readily absorbs moisture from the air. [] This is likely due to increased exposure of hydrophilic adsorption sites, especially around carbonyl groups. []

Q5: How does the C-3 side chain of cefditoren contribute to its activity?

A6: The crystal structure of cefditoren bound to Streptococcus pneumoniae PBP 2X reveals that the methylthiazole group of its C-3 side chain fits into a hydrophobic pocket created by specific amino acid residues within the enzyme's active site. [] This interaction is thought to contribute to cefditoren's high activity against S. pneumoniae. []

Q6: What strategies are employed to improve the formulation of cefditoren pivoxil?

A7: Cefditoren pivoxil dry suspensoids have been developed to mask the drug's odor, improve taste, and enhance stability, quality, and bioavailability. [] These formulations typically include excipients like sucrose, hypromellose, proteins, sugars, and flavorings. []

Q7: How does the administration of cefditoren pivoxil with food affect its bioavailability?

A8: The oral bioavailability of cefditoren is low in fasting patients but increases when taken with food. []

Q8: What is the primary route of elimination for cefditoren?

A9: Cefditoren is primarily eliminated through biliary excretion, meaning it is transported from the liver into the bile and eventually excreted in feces. [, ]

Q9: What is the relationship between cefditoren concentration and its activity against bacteria?

A10: Cefditoren is considered a time-dependent antibiotic. [, ] This means its efficacy is primarily driven by the duration of time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target bacteria. [, ]

Q10: How does protein binding affect cefditoren's activity?

A11: While only the unbound fraction of an antibiotic is traditionally considered active, simulations suggest that cefditoren's high protein binding may not entirely preclude its activity, particularly against S. pneumoniae. []

Q11: Does cefditoren effectively penetrate into tissues relevant to respiratory infections?

A12: Yes, cefditoren demonstrates good tissue penetration into bronchial mucosa and epithelial lining fluid, key sites of respiratory infections. []

Q12: How effective is cefditoren against penicillin-resistant S. pneumoniae?

A13: Cefditoren demonstrates potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae strains. [, , , ] Studies have shown it to be more active than other oral cephalosporins against these strains. []

Q13: What is the activity of cefditoren against Haemophilus influenzae?

A14: Cefditoren exhibits excellent activity against H. influenzae, including strains resistant to ampicillin and those producing β-lactamases. [, , , , ]

Q14: How effective is cefditoren against skin and soft tissue infections?

A15: Clinical trials have shown cefditoren pivoxil to be effective in treating uncomplicated skin and skin structure infections (SSTIs), demonstrating high clinical cure rates. [, ] It has shown comparable efficacy to other oral cephalosporins in this setting. []

Q15: Does cefditoren have a role in treating urinary tract infections (UTIs)?

A16: Research suggests cefditoren pivoxil is a safe and effective treatment for acute uncomplicated cystitis. [] Additionally, high cefditoren concentrations in urine support its potential use in treating UTIs. []

Q16: Has cefditoren demonstrated efficacy in treating respiratory infections?

A17: Clinical trials have demonstrated the efficacy of cefditoren pivoxil in treating various respiratory tract infections, including acute exacerbations of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and sinusitis. [, ]

Q17: What are the primary mechanisms of resistance to cefditoren?

A17: Resistance mechanisms in bacteria against cefditoren are similar to those observed with other β-lactam antibiotics. These include:

  • Alterations in PBPs: Mutations in PBP genes can reduce cefditoren's binding affinity, decreasing its efficacy. [, ]

Q18: What analytical techniques are commonly used to quantify cefditoren?

A20: High-performance liquid chromatography (HPLC) is a widely used method for quantifying cefditoren in various matrices, including plasma, bile, urine, and pharmaceutical formulations. [, , , ]

Q19: How are cefditoren degradation products identified and characterized?

A21: Liquid chromatography-mass spectrometry/time of flight (LC-MS/TOF) is a powerful technique employed to identify and characterize the degradation products of cefditoren pivoxil under various stress conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.